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Compound of Interest

Compound Name: 8-Chloroquinazolin-4-OL

Cat. No.: B019579

An In-depth Technical Guide to 8-Chloroquinazolin-4-ol

This guide provides a comprehensive overview of the chemical structure, properties, synthesis,
and biological activity of 8-Chloroquinazolin-4-ol, a molecule of significant interest to
researchers in medicinal chemistry and drug development. The quinazolinone core is a
prevalent scaffold in numerous biologically active compounds.

Chemical Structure and Properties

8-Chloroquinazolin-4-ol exists in a tautomeric equilibrium with its more stable keto form, 8-
chloroquinazolin-4(3H)-one. This document will refer to the compound by its common name, 8-
Chloroquinazolin-4(1H)-one, reflecting the predominant tautomer.

IUPAC Name: 8-chloroquinazolin-4(1H)-one Synonyms: 8-CHLOROQUINAZOLIN-4(1H)-ONE
Tautomeric Forms: The compound exhibits keto-enol tautomerism, readily interconverting
between the -ol and -one forms, with the quinazolinone form being thermodynamically favored.

Physicochemical Data

The quantitative properties of 8-Chloroquinazolin-4(1H)-one are summarized in the table below
for easy reference and comparison.
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Property Value Source
CAS Number 101494-95-5 [1]
Molecular Formula CsHsCIN20 [1]
Molecular Weight 180.59 g/mol [1]
Relative Density 1.50 g/cm3 (at 20°C) [1]
Solubility Soluble in DMSO (22.5 mg/mL, o
124.59 mM)
SMILES Clclccec2cine[nH]c2=0 [1]

Synthesis and Experimental Protocols

The synthesis of the quinazolinone scaffold is well-established, with several methods available.
A highly employed and fundamental approach begins with substituted anthranilic acid.

General Synthesis of the Quinazolinone Core

This protocol outlines a common two-step synthesis adapted from established methodologies
for creating the 4(3H)-quinazolinone structure.[2][3]
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Caption: General synthesis workflow for 8-Chloroquinazolin-4-one.
Methodology:

o Step 1: Synthesis of the Benzoxazinone Intermediate:

o 2-Amino-3-chlorobenzoic acid (the chlorinated analogue of anthranilic acid) is reacted with
an acylating agent such as an acyl chloride or, more commonly, an excess of acetic
anhydride.[2]
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o The mixture is heated under reflux. This condition facilitates both the acylation of the
amino group and the subsequent intramolecular cyclization via dehydration to form the
corresponding 8-chloro-1,3-benzoxazin-4-one intermediate.

o The reaction progress can be monitored by Thin Layer Chromatography (TLC).

o Upon completion, the reaction mixture is cooled, and the intermediate product is often
precipitated by pouring it into water, then collected by filtration.[2]

e Step 2: Formation of the Quinazolinone Ring:

o The isolated benzoxazinone intermediate is dissolved in a suitable solvent, such as
ethanol.

o An amine source, typically an excess of aqueous ammonia or a primary amine, is added
to the solution.

o The mixture is heated under reflux for several hours.[2] The amine attacks the carbonyl
group of the benzoxazinone, leading to ring opening followed by recyclization to form the
thermodynamically stable quinazolinone ring system.

o After cooling, the final product, 8-Chloroquinazolin-4(1H)-one, precipitates and can be
purified by filtration, washing, and recrystallization.

Protocol for Stock Solution Preparation

For in vitro biological assays, a concentrated stock solution is required.
Methodology:
o Weighing: Accurately weigh the desired amount of 8-Chloroquinazolin-4(1H)-one powder.

e Dissolution: Add Dimethyl Sulfoxide (DMSO) to the powder to achieve the target
concentration (e.g., 22.5 mg/mL).

» Solubilization: To ensure complete dissolution, sonication is recommended.[1]
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» Storage: The stock solution should be stored at -80°C for long-term stability (up to one year).
For short-term use, storage at -20°C is also acceptable.[1]

Biological Activity and Signaling Pathways

Quinazolinone derivatives are known to possess a wide spectrum of biological activities,
including anticancer, anti-inflammatory, and antimicrobial effects.[2][4][5] Specifically, 8-
Chloroquinazolin-4(1H)-one has been identified as an inhibitor of Poly(ADP-ribose) polymerase
1 (PARP-1).[1]

Mechanism of Action: PARP-1 Inhibition

PARP-1 is a key enzyme in the DNA damage response pathway, particularly in the repair of
single-strand breaks (SSBs).

o DNA Damage and PARP-1 Activation: When SSBs occur, PARP-1 binds to the damaged site
and becomes activated.

o PARylation: Activated PARP-1 uses NAD+ as a substrate to synthesize long chains of
poly(ADP-ribose) (PAR) onto itself and other nuclear proteins.

o Recruitment of Repair Machinery: This PARylation process acts as a scaffold to recruit other
DNA repair proteins (e.g., XRCC1, DNA ligase Ill) to the site of damage, facilitating the repair
of the SSB.

» Role of 8-Chloroquinazolin-4-ol: As a PARP inhibitor, 8-Chloroquinazolin-4-ol binds to the
active site of PARP-1, preventing the synthesis of PAR. This "traps" PARP-1 on the DNA and
halts the SSB repair process.

o Synthetic Lethality: During DNA replication, unrepaired SSBs are converted into more lethal
double-strand breaks (DSBs). In healthy cells, these DSBs can be repaired by the
homologous recombination (HR) pathway. However, in cancer cells with mutations in HR
genes (e.g., BRCA1/2), these DSBs cannot be efficiently repaired, leading to genomic
instability and ultimately, cell death. This concept is known as synthetic lethality and is a
cornerstone of PARP inhibitor therapy in oncology.

The signaling pathway below illustrates this mechanism of action.
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Caption: Mechanism of PARP-1 inhibition and synthetic lethality.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b019579?utm_src=pdf-custom-synthesis
https://www.targetmol.com/compound/8-chloroquinazolin-4%281h%29-one
https://pmc.ncbi.nlm.nih.gov/articles/PMC3813116/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3813116/
https://www.researchgate.net/publication/224054176_Optimization_of_solid_phase_synthesis_of_quinazolin-4-ones
https://pmc.ncbi.nlm.nih.gov/articles/PMC6105521/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6105521/
https://www.researchgate.net/publication/339056510_Biological_Activity_of_Quinazolinones
https://www.benchchem.com/product/b019579#8-chloroquinazolin-4-ol-chemical-properties-and-structure
https://www.benchchem.com/product/b019579#8-chloroquinazolin-4-ol-chemical-properties-and-structure
https://www.benchchem.com/product/b019579#8-chloroquinazolin-4-ol-chemical-properties-and-structure
https://www.benchchem.com/product/b019579#8-chloroquinazolin-4-ol-chemical-properties-and-structure
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b019579?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b019579?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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